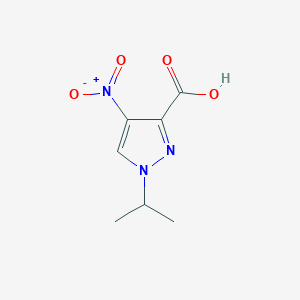1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid
CAS No.: 1211592-23-2
Cat. No.: VC14666157
Molecular Formula: C7H9N3O4
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1211592-23-2 |
|---|---|
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.16 g/mol |
| IUPAC Name | 4-nitro-1-propan-2-ylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H9N3O4/c1-4(2)9-3-5(10(13)14)6(8-9)7(11)12/h3-4H,1-2H3,(H,11,12) |
| Standard InChI Key | JWTQEUMMXKDBON-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=C(C(=N1)C(=O)O)[N+](=O)[O-] |
Introduction
1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid, with the CAS number 1211592-23-2, is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic rings containing two nitrogen atoms and are known for their diverse biological activities and applications in pharmaceuticals and materials science. This specific compound is used primarily in research and development, often as an intermediate in the synthesis of more complex molecules.
Applications and Uses
This compound is primarily used in research and development, particularly as an intermediate in the synthesis of pharmaceuticals or other complex organic molecules. Its specific applications are not well-documented in the literature, but its structure suggests potential utility in the development of compounds with biological activity.
Safety and Handling
1-Isopropyl-4-nitro-1H-pyrazole-3-carboxylic acid is classified as a hazardous substance due to its potential to cause skin and eye irritation and respiratory issues. It is classified under the GHS system as follows:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Handling requires appropriate protective equipment and should only be performed by technically qualified individuals under supervision.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume